Butane-1,4-diyl bis(diethylcarbamate)
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Overview
Description
Butane-1,4-diyl bis(diethylcarbamate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. It is characterized by its unique structure, which includes a butane backbone with diethylcarbamate groups attached at both ends. This compound is of interest due to its potential reactivity and utility in various synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(diethylcarbamate) typically involves the reaction of butane-1,4-diol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of butane-1,4-diol are replaced by diethylcarbamate groups. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(diethylcarbamate) can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and consistency of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(diethylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of butane-1,4-diamine and other reduced derivatives.
Substitution: The diethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamates, while reduction can produce amines .
Scientific Research Applications
Butane-1,4-diyl bis(diethylcarbamate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in various biological experiments.
Industry: Used in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(diethylcarbamate) involves its interaction with specific molecular targets and pathways. The diethylcarbamate groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of diethylcarbamate.
Ethylene bis(dimethyldithiocarbamate): Contains ethylene backbone with dimethyldithiocarbamate groups.
Uniqueness
Butane-1,4-diyl bis(diethylcarbamate) is unique due to its specific functional groups and reactivity.
Properties
CAS No. |
31035-91-3 |
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Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
4-(diethylcarbamoyloxy)butyl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H28N2O4/c1-5-15(6-2)13(17)19-11-9-10-12-20-14(18)16(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
BZBKIJMVKLUTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCCCCOC(=O)N(CC)CC |
Origin of Product |
United States |
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